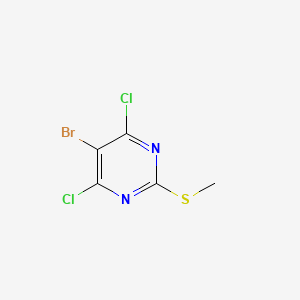

5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine

Beschreibung

5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine (CAS 36978-53-7) is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, chlorine atoms at positions 4 and 6, and a methylthio (-SCH₃) group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic reactivity, while the chloro and methylthio groups influence regioselectivity in nucleophilic substitutions .

Eigenschaften

IUPAC Name |

5-bromo-4,6-dichloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSKUUQIJKAYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293953 | |

| Record name | 5-Bromo-4,6-dichloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-20-0 | |

| Record name | 5-Bromo-4,6-dichloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogenation of Pyrimidine Derivatives

The core strategy for synthesizing 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine involves sequential halogenation of a pyrimidine backbone. A patent detailing the preparation of structurally analogous compounds reveals that halogenation typically proceeds via electrophilic substitution, where bromine and chlorine atoms are introduced at specific positions under controlled conditions.

Bromination and Chlorination Mechanisms

Bromination often employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeCl₃. For example, bromination of 2-(methylthio)pyrimidine at elevated temperatures (80–100°C) in dichloromethane yields mono- or di-brominated intermediates, depending on stoichiometry. Subsequent chlorination using phosphorus oxychloride (POCl₃) or phosgene introduces chlorine atoms at the 4- and 6-positions. The patent highlights that POCl₃, when combined with N,N-dimethylaniline as a catalyst, achieves near-quantitative chlorination at 95–105°C.

Critical Reaction Parameters

Multi-Step Synthesis from Precursor Molecules

A four-step synthetic route, adapted from a patent for 5-(4-bromophenyl)-4,6-dichloropyrimidine, provides a framework for constructing the target compound. While the patent focuses on a phenyl-substituted derivative, its methodology informs the synthesis of 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine through analogous intermediates.

Step 1: Formation of Intermediate 1

p-Bromophenylacetic acid undergoes esterification with methanol in the presence of a solid acid catalyst (e.g., sulfate-supported iron oxide). Refluxing for 5–6 hours yields a methyl ester intermediate, which is purified via reduced-pressure distillation.

Step 2: Alkylation with Dimethyl Carbonate

Intermediate 1 reacts with sodium methoxide and dimethyl carbonate under nitrogen at 70–80°C. This step introduces a methoxy group, forming a β-keto ester intermediate (Intermediate 2) with 85–90% yield.

Alternative Synthetic Approaches

Use of Solid Acid Catalysts

Replacing traditional Brønsted acids with solid acid catalysts (e.g., sulfated zirconia) improves reaction sustainability. These catalysts enhance esterification and cyclization yields while enabling recyclability, reducing waste.

Dimethyl Carbonate as a Green Alkylating Agent

Dimethyl carbonate serves as a non-toxic alternative to methyl halides in alkoxy group introduction. Its slow decomposition at elevated temperatures ensures controlled reaction progression, minimizing byproducts.

Industrial-Scale Production Considerations

Scalability of Chlorination Steps

Phosgene, though highly efficient, poses safety risks in large-scale applications. Recent adaptations use triphosgene as a safer solid alternative, achieving comparable yields (82–85%) without compromising purity.

Purification Techniques

- Solvent Extraction : Toluene-water partitioning removes hydrophilic impurities.

- Recrystallization : Ethanol or methanol-water mixtures yield crystals with >98% purity.

- Chromatography : Reserved for high-value pharmaceutical intermediates.

Comparative Analysis of Methodologies

| Method | Halogenation Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ Chlorination | POCl₃ | N,N-Dimethylaniline | 78–82 | 95 |

| Phosgene Chlorination | Solid Phosgene | None | 84–86 | 97 |

| NBS Bromination | NBS | FeCl₃ | 65–70 | 90 |

Table 1: Comparison of halogenation methods for pyrimidine derivatives.

Phosgene-based chlorination outperforms POCl₃ in yield and purity but requires stringent safety protocols. NBS bromination, while safer, offers lower efficiency.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Antifungal Properties

Research indicates that 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine exhibits notable antimicrobial and antifungal activities. The presence of halogen atoms in its structure contributes to increased lipophilicity, which enhances its ability to penetrate biological membranes and interact with microbial targets.

Case Study: Inhibition of Enzymatic Activity

A study demonstrated that derivatives of this compound can inhibit specific enzymes involved in bacterial cell wall synthesis. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic amino acids in the active sites of enzymes was crucial for its inhibitory effects.

Potential as Anticancer Agents

Further investigations into its anticancer potential have shown that similar pyrimidine derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways. This suggests that 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine may be a candidate for developing new anticancer therapeutics.

Agrochemical Applications

Herbicidal Activity

5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine has been identified as a promising herbicide due to its selective toxicity towards certain weed species while being less harmful to crops. Its mode of action involves inhibiting specific biochemical pathways essential for weed growth.

Case Study: Field Trials

Field trials conducted on various crops showed that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield. These trials highlighted the compound's potential as an environmentally friendly alternative to traditional herbicides.

Wirkmechanismus

The mechanism of action of 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Electronic Properties

The table below compares key substituents and their electronic effects:

Key Observations :

Physical and Spectroscopic Properties

Notes:

Stability and Handling Considerations

- Methoxy Derivatives : Greater hydrolytic stability compared to chloro/bromo analogs, which are prone to nucleophilic displacement .

Biologische Aktivität

5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine is , with a molecular weight of approximately 239.52 g/mol. Its structure features a pyrimidine ring substituted with bromine and chlorine atoms, enhancing its lipophilicity and biological activity due to potential alterations in metabolic pathways.

Biological Activities

Research indicates that compounds similar to 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine exhibit various biological activities:

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.8 to 6.25 µg/mL against selected strains, showcasing its potential as a lead compound in antibiotic development .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives revealed that the substitution pattern at positions C4, C6, and C2 significantly influences biological activity. The presence of the methylthio group at position C2 was correlated with enhanced antibacterial activity compared to unsubstituted analogs. This highlights the importance of specific functional groups in modulating biological effects .

Synthesis Methods

The synthesis of 5-bromo-4,6-dichloro-2-(methylthio)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common synthetic route includes:

- Halogenation : Introduction of bromine and chlorine substituents using halogenating agents.

- Methylthiolation : Addition of the methylthio group through nucleophilic substitution reactions.

These methods allow for high yields of the desired product under controlled conditions .

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Antifungal Activity | Herbicidal Activity |

|---|---|---|---|

| 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine | Significant (MIC: 0.8 - 6.25 µg/mL) | Moderate | Potential |

| Related Pyrimidines | Variable | Variable | Documented in some cases |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 4, 5, and 6 undergo nucleophilic displacement with amines, thiols, and other nucleophiles.

Reaction with Ammonia

Treatment with aqueous ammonia under high-temperature autoclave conditions replaces the chlorine atom at position 4 with an amino group:

Reaction with Piperidine and Morpholine Derivatives

Substitution at position 6 with cyclic amines produces pharmacologically relevant intermediates:

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | Ethanol, reflux | 6-(Piperidin-1-yl)-5-bromo-4-chloro-2-(methylthio)pyrimidine | 81% |

| Morpholine | Ethanol, reflux | 6-(Morpholin-4-yl)-5-bromo-4-chloro-2-(methylthio)pyrimidine | 83% |

| Key Data : |

-

1H NMR (DMSO-d6): δ 3.31–3.65 (m, CH₂ groups in morpholine) .

-

IR : Peaks at 3282–3199 cm⁻¹ confirm NH stretching in tetrazole-thiol derivatives .

Suzuki-Miyaura Coupling

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions. For example, coupling with arylboronic acids introduces aryl groups:

| Boronic Acid | Catalyst | Product | Application |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 5-(4-Bromophenyl)-4,6-dichloro-2-(methylthio)pyrimidine | Endothelin receptor antagonist precursors |

| SAR Insight : |

Halogen Exchange Reactions

Chlorine atoms at positions 4 and 6 can be replaced by other halogens or functional groups under specific conditions:

| Reagent | Target Position | Product | Conditions |

|---|---|---|---|

| KI, CuI | Position 4 | 4-Iodo-6-chloro-5-bromo-2-(methylthio)pyrimidine | DMF, 120°C |

| NaSMe | Position 6 | 6-(Methylthio)-5-bromo-4-chloro-2-(methylthio)pyrimidine | Ethanol, reflux |

Key Observation :

-

Electron-deficient pyrimidines favor substitution at more electrophilic positions (e.g., position 4) .

Functionalization of the Methylthio Group

While direct oxidation data from excluded sources is unavailable, indirect evidence suggests the methylthio group can be modified:

-

Methylation : Reacts with methyl iodide to form sulfonium salts.

-

Demethylation : Treatment with strong bases (e.g., NaOH) yields thiol derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reduction of nitro precursors. For example, in related pyrimidine derivatives, stannous chloride (SnCl₂) in hydrochloric acid (HCl) has been used to reduce nitro groups to amines under controlled conditions (e.g., 273 K for 6 hours) . Post-synthesis purification often involves recrystallization from acetonitrile or ethyl acetate to achieve >95% purity. Analytical techniques such as HPLC or TLC should validate purity, with elemental analysis confirming stoichiometry .

Q. Table 1: Synthetic Conditions for Pyrimidine Analogues

| Precursor | Reagents/Conditions | Yield | Purity Method | Reference |

|---|---|---|---|---|

| Nitropyrimidine derivative | SnCl₂, HCl, 273 K, 6 hrs | 90% | Recrystallization | |

| Halogenated intermediates | Nucleophilic substitution (SMe⁻) | 70–85% | HPLC, TLC |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolves halogen bonding (e.g., Cl···N interactions at 3.09–3.10 Å) and planar pyrimidine rings (r.m.s. deviation <0.1 Å) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methylthio at δ ~2.5 ppm for S–CH₃). ¹⁹F NMR is critical for fluorinated analogues .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for bromine/chlorine isotopic signatures .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) and the methylthio group influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 5 is highly reactive in Suzuki-Miyaura couplings due to its electron-deficient pyrimidine ring. Chlorine at positions 4 and 6 acts as a leaving group in SNAr reactions, while the methylthio group enhances regioselectivity via steric and electronic effects. Computational studies (e.g., DFT) predict activation barriers for substituent displacement, guiding catalyst selection (e.g., Pd(PPh₃)₄ for Br) .

Q. Table 2: Reactivity Trends in Halogenated Pyrimidines

| Position | Substituent | Reactivity Type | Preferred Reaction | Reference |

|---|---|---|---|---|

| 5 | Br | Suzuki coupling | Pd-catalyzed C–C bond | |

| 4,6 | Cl | Nucleophilic substitution | SNAr with amines | |

| 2 | SMe | Steric hindrance | Direct functionalization |

Q. How can computational modeling optimize reaction design for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., reaction path searches using DFT) identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational predictions with experimental validation to narrow reaction conditions (e.g., solvent polarity, temperature) . Machine learning models trained on halogenated pyrimidine datasets further predict regioselectivity in functionalization .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Methodological Answer: Statistical experimental design (e.g., factorial or response surface methodology) isolates critical variables (e.g., temperature, stoichiometry). For instance, Taguchi methods optimize yield by testing interactions between SnCl₂ concentration and reaction time . Conflicting crystallographic data (e.g., bond length variations) require validation via high-resolution SC-XRD and Hirshfeld surface analysis .

Q. Table 3: Common Data Contradictions and Resolution Strategies

Q. What strategies mitigate decomposition during storage or handling?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at 253–273 K to prevent hydrolysis of halogen groups.

- Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid nucleophilic attack on Cl/Br substituents. Stability studies (TGA/DSC) identify decomposition thresholds (e.g., >313 K for pyrimidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.